4-phenyl-N-((1-(thiophen-2-ylmethyl)piperidin-4-yl)methyl)tetrahydro-2H-pyran-4-carboxamide
Description
Properties
IUPAC Name |
4-phenyl-N-[[1-(thiophen-2-ylmethyl)piperidin-4-yl]methyl]oxane-4-carboxamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H30N2O2S/c26-22(23(10-14-27-15-11-23)20-5-2-1-3-6-20)24-17-19-8-12-25(13-9-19)18-21-7-4-16-28-21/h1-7,16,19H,8-15,17-18H2,(H,24,26) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IMOUTEQHDBQKPW-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCC1CNC(=O)C2(CCOCC2)C3=CC=CC=C3)CC4=CC=CS4 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H30N2O2S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
398.6 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
The synthesis of 4-phenyl-N-((1-(thiophen-2-ylmethyl)piperidin-4-yl)methyl)tetrahydro-2H-pyran-4-carboxamide typically involves multi-step organic reactions. The synthetic route often starts with the preparation of the piperidine ring, followed by the introduction of the thiophen-2-ylmethyl group. The final steps involve the formation of the tetrahydro-2H-pyran-4-carboxamide structure. Industrial production methods may involve optimization of reaction conditions to increase yield and purity, such as controlling temperature, pressure, and the use of catalysts.
Chemical Reactions Analysis
This compound can undergo various types of chemical reactions, including:
Oxidation: It can be oxidized using reagents like potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be carried out using hydrogen gas in the presence of a palladium catalyst.
Substitution: Nucleophilic substitution reactions can occur, especially at the piperidine ring, using reagents like sodium hydride or lithium diisopropylamide.
Hydrolysis: The amide bond can be hydrolyzed under acidic or basic conditions to yield the corresponding carboxylic acid and amine.
Scientific Research Applications
4-phenyl-N-((1-(thiophen-2-ylmethyl)piperidin-4-yl)methyl)tetrahydro-2H-pyran-4-carboxamide has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex molecules.
Biology: It may serve as a ligand in the study of receptor-ligand interactions.
Industry: Used in the development of new materials with specific properties.
Mechanism of Action
The mechanism of action of this compound involves its interaction with specific molecular targets, such as enzymes or receptors. The piperidine ring and thiophen-2-ylmethyl group are crucial for binding to these targets, leading to modulation of biological pathways. The exact pathways and targets can vary depending on the specific application and the biological system being studied.
Comparison with Similar Compounds
Data Tables
Table 1: Structural and Physicochemical Comparison
Research Findings and Implications
- Metabolic Stability : Compounds with tetrahydro-2H-pyran cores (e.g., Compound 17) show moderate microsomal stability in human liver microsomes (t₁/₂ > 30 min) . The query compound’s pyran ring may similarly resist oxidative metabolism.
- Synthetic Routes : Many analogs (e.g., Thenylfentanyl) are synthesized via reductive amination or nucleophilic substitution, suggesting feasible scalability for the query compound .
- Pharmacological Potential: Thiophene-containing analogs exhibit high receptor affinity, but the pyran ring’s steric effects may modulate efficacy or toxicity .
Q & A
Q. Table 1: Representative Synthetic Steps
How can researchers resolve contradictions in reported biological activity data for this compound?
Level: Advanced
Methodological Answer:
Discrepancies in biological data (e.g., IC₅₀ variability) may arise from assay conditions or impurity profiles. Strategies include:
- Standardized Assay Protocols : Use consistent cell lines (e.g., HEK293 for receptor binding) and controls to minimize inter-lab variability .
- Analytical Rigor : Employ LC-MS and ¹H/¹³C NMR to verify purity (>98%) and confirm structural integrity .
- Meta-Analysis : Cross-reference data from PubChem and peer-reviewed studies to identify outliers .
Example: If a study reports anti-cancer activity (IC₅₀ = 2 µM) while another shows no effect, validate via dose-response curves across multiple cell lines (e.g., MCF-7, A549) .
What methodological approaches are recommended for structural characterization and purity assessment?
Level: Basic
Methodological Answer:
- NMR Spectroscopy : ¹H NMR (DMSO-d₆, 400 MHz) to confirm substituent integration (e.g., thiophene protons at δ 7.2–7.4 ppm) .
- Mass Spectrometry : ESI-MS (m/z calc. 437.2; found 437.1 [M+H]⁺) .
- Chromatography : HPLC (C18 column, 70:30 MeCN/H₂O, λ = 254 nm) with retention time consistency (±0.2 min) .
Q. Table 2: Key Analytical Parameters
| Parameter | Value | Instrumentation |
|---|---|---|
| Melting Point | 158–160°C | Differential Scanning Calorimetry |
| LogP | 3.2 ± 0.1 | Shake-flask method |
| Solubility | 12 µg/mL in PBS | UV-Vis spectroscopy |
What strategies are employed to enhance the oral bioavailability of this compound based on its pharmacokinetic profile?
Level: Advanced
Methodological Answer:
The compound’s rapid clearance (t₁/₂ = 1.5h in rodents) and low bioavailability (F = 15%) require:
- Prodrug Design : Introduce ester moieties (e.g., acetylated piperidine) to improve membrane permeability .
- Nanoparticle Formulation : Encapsulate in PLGA nanoparticles (size ~150 nm) for sustained release .
- CYP Inhibition : Co-administration with CYP3A4 inhibitors (e.g., ketoconazole) to reduce first-pass metabolism .
In Vivo Validation : Conduct pharmacokinetic studies in Sprague-Dawley rats (IV vs. oral dosing) to measure AUC improvements .
How do researchers design experiments to investigate the structure-activity relationship (SAR) of this compound?
Level: Advanced
Methodological Answer:
SAR studies focus on systematic modifications:
- Piperidine Substitutions : Replace thiophen-2-ylmethyl with furan or pyridine groups to assess receptor binding .
- Tetrahydropyran Modifications : Introduce methyl or halogen substituents to evaluate steric/electronic effects .
- Amide Linker Optimization : Test urea or sulfonamide analogs for metabolic stability .
Q. Table 3: SAR Data Example
| Analog | Modification | IC₅₀ (µM) |
|---|---|---|
| Parent | None | 2.1 |
| A | Furan replacement | 5.8 |
| B | 4-Fluorophenyl | 0.9 |
What in vitro and in vivo models are appropriate for evaluating the compound's therapeutic potential?
Level: Basic
Methodological Answer:
- In Vitro :
- In Vivo :
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
